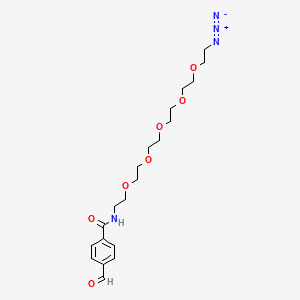
Taurultam-d2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurultam-d2 (hydrochloride) is a deuterium-labeled derivative of Taurultam. Deuterium labeling involves the incorporation of deuterium, a stable isotope of hydrogen, into the compound. This labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, the production of deuterium-labeled compounds involves specialized facilities equipped to handle isotopic labeling and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Taurultam-d2 (hydrochloride) can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Applications De Recherche Scientifique
Taurultam-d2 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new drugs and materials
Mécanisme D'action
The mechanism of action of Taurultam-d2 (hydrochloride) involves its interaction with biological molecules. Deuterium substitution can affect the pharmacokinetics and metabolic stability of the compound. The molecular targets and pathways involved include enzymes and receptors that interact with the deuterium-labeled compound, leading to altered metabolic and pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurolidine: An antimicrobial derivative of taurine used to prevent infections in catheters.
Methylol-taurultam: A derivative of Taurultam with potential antibacterial properties.
Uniqueness
Taurultam-d2 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to improved stability and altered metabolic pathways compared to its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C3H9ClN2O2S |
|---|---|
Poids moléculaire |
174.65 g/mol |
Nom IUPAC |
3,3-dideuterio-1,2,4-thiadiazinane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C3H8N2O2S.ClH/c6-8(7)2-1-4-3-5-8;/h4-5H,1-3H2;1H/i3D2; |
Clé InChI |
WIWSNQKVFVYADX-BCKZTNHCSA-N |
SMILES isomérique |
[2H]C1(NCCS(=O)(=O)N1)[2H].Cl |
SMILES canonique |
C1CS(=O)(=O)NCN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)


![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)

![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)



